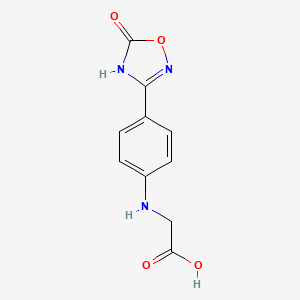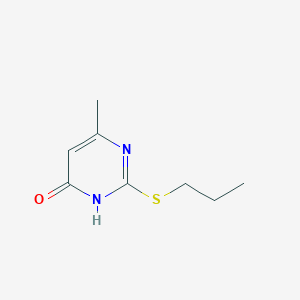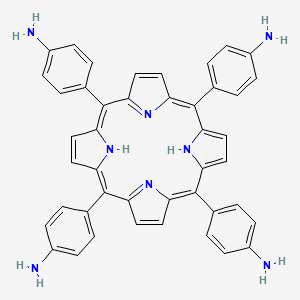![molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7](/img/structure/B1436581.png)
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid
概要
説明
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7N3O3 . It is a member of the pyrazoloquinoline family .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazoloquinazoline core with a carboxylic acid group attached . The molecular weight is 229.192 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C11H7N3O3 and a molecular weight of 229.192 Da . Additional properties such as density, melting point, and boiling point are not provided in the search results .科学的研究の応用
Receptor Interaction Studies
The pyrazolo[1,5-c]quinazoline derivatives have been extensively studied for their interactions with various receptors. Specifically, compounds within this class have shown potential as glycine/N-methyl-D-aspartic acid (NMDA) receptor antagonists, indicating potential relevance in neuropharmacology. Studies reveal that specific structural modifications, such as the introduction of a carboxylate function or a chlorine atom at certain positions, can significantly influence the compounds' affinity and selectivity towards the glycine/NMDA receptor (Varano et al., 2009).
Adenosine Receptor Antagonism
Another area of interest is the antagonistic activity of pyrazolo[1,5-c]quinazoline derivatives towards adenosine receptors. These studies have led to the identification of compounds with notable affinity and selectivity for the hA(3) adenosine receptor subtype. The results underscore the potential therapeutic applications of these compounds, particularly in conditions where adenosine receptor modulation is beneficial (Catarzi et al., 2013).
Cholinesterase Inhibition and Neurodegenerative Applications
The synthesis of novel spiro- and pyrazolo[1,5-c]quinazoline derivatives as cholinesterase inhibitors highlights the potential therapeutic applications of these compounds in neurodegenerative disorders. The exploration of their protein-ligand interactions and molecular docking studies provide a foundation for the rational design of more potent inhibitors, potentially offering new avenues for the treatment of diseases like Alzheimer's (Gálvez et al., 2018).
Electronic Properties and Luminescence Applications
The electronic and redox properties of pyrazolo[1,5-c]quinazoline derivatives have been characterized, revealing interesting absorption spectra and fluorescence quantum yields. This points to potential applications in luminescence and the design of materials with specific optical properties, driven by the compounds' electronic structures and substituent effects (Acosta et al., 2017).
作用機序
Target of Action
The primary targets of 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
This compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound’s interaction with its targets affects the MAPK signaling pathway . This pathway is involved in the regulation of various cellular processes, including inflammation. By inhibiting the activity of MAPKs, this compound can potentially control the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated by the reduction of edema in an in vivo carrageenan-induced paw edema model .
生化学分析
Biochemical Properties
5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been shown to interact with several key enzymes and proteins involved in inflammation. Notably, this compound inhibits the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as they help in reducing the transcriptional activity of nuclear factor κB (NF-κB), a protein complex that controls the expression of various inflammatory genes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In human monocytic cells, it inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects the MAPK signaling pathway, which is pivotal in regulating cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of ERK2, p38α, and JNK3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and subsequent activation of downstream targets involved in inflammatory responses . Furthermore, molecular docking studies have shown that this compound has high binding affinity for these kinases, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it does not degrade rapidly, ensuring sustained effects on cellular functions . In in vivo models, the compound has been effective in reducing inflammation over prolonged durations without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances . The therapeutic window for this compound is thus crucial for its safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound is metabolized into various intermediates, which are then excreted from the body . These metabolic processes ensure that the compound does not accumulate to toxic levels within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This efficient transport mechanism ensures that the compound reaches its target sites within the cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases . It does not appear to accumulate in the nucleus or other organelles . This localization is essential for its function as it needs to be in proximity to the MAPKs to exert its inhibitory effects .
特性
IUPAC Name |
5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-10-6-3-1-2-4-8(6)14-9(13-10)7(5-12-14)11(16)17/h1-5H,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINFFIDJUYJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
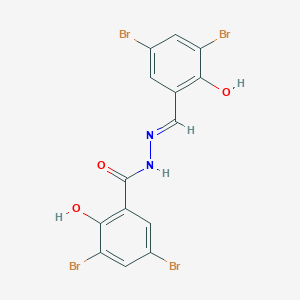
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
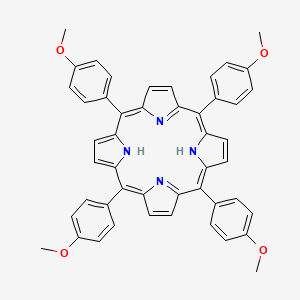
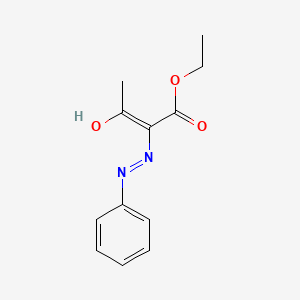
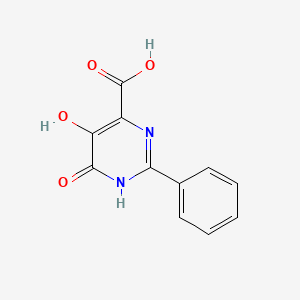
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
